molecular formula C19H13Cl2N3OS B3134283 (E)-[(3,4-dichlorophenyl)methoxy]({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine CAS No. 400078-51-5

(E)-[(3,4-dichlorophenyl)methoxy]({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine

Cat. No.: B3134283
CAS No.: 400078-51-5
M. Wt: 402.3 g/mol
InChI Key: QRVRMJIICZJNOM-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-(3,4-dichlorophenyl)methoxyamine is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, an imidazothiazole ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(3,4-dichlorophenyl)methoxyamine typically involves multiple steps, starting with the preparation of the imidazothiazole core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The dichlorophenyl group is then introduced via a substitution reaction, followed by the addition of the methoxy group through an etherification process. Each step requires specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-(3,4-dichlorophenyl)methoxyamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-(3,4-dichlorophenyl)methoxyamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (E)-(3,4-dichlorophenyl)methoxyamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar structural features, such as the dichlorophenyl group, but differ in their overall structure and properties.

    Imidazothiazoles: Compounds with an imidazothiazole core share some similarities in their chemical behavior and applications.

Uniqueness

(E)-(3,4-dichlorophenyl)methoxyamine is unique due to its combination of structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-[(3,4-dichlorophenyl)methoxy]-1-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3OS/c20-15-7-6-13(10-16(15)21)12-25-22-11-17-18(14-4-2-1-3-5-14)23-19-24(17)8-9-26-19/h1-11H,12H2/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVRMJIICZJNOM-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-[(3,4-dichlorophenyl)methoxy]({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine
Reactant of Route 2
Reactant of Route 2
(E)-[(3,4-dichlorophenyl)methoxy]({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine
Reactant of Route 3
Reactant of Route 3
(E)-[(3,4-dichlorophenyl)methoxy]({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine
Reactant of Route 4
(E)-[(3,4-dichlorophenyl)methoxy]({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine
Reactant of Route 5
Reactant of Route 5
(E)-[(3,4-dichlorophenyl)methoxy]({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine
Reactant of Route 6
(E)-[(3,4-dichlorophenyl)methoxy]({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.